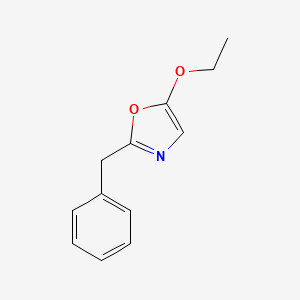

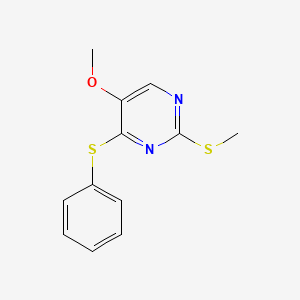

![molecular formula C15H15ClN2O3 B2537229 Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1436374-49-0](/img/structure/B2537229.png)

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is a compound that belongs to a class of organic molecules known for their multifunctional nature and potential utility in synthesizing polyfunctional heterocyclic systems. These systems are of interest due to their wide range of applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the versatility of these compounds as synthons for creating polysubstituted heterocyclic systems . Similarly, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined, revealing that it crystallizes in a specific space group with defined lattice constants. The compound was found to exist as the enamine tautomer in the solid state . Another study on a thioamide derivative provided insights into the molecular structure through X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy . These analyses are crucial for understanding the molecular conformation and electronic structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, showing that they can undergo various chemical reactions to form heterocyclic systems. For instance, reactions with heteroarylhydrazines yielded two types of products: hydrazonopropanoates and phenylpyrazoles . Another study demonstrated the use of related compounds in the synthesis of different heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones . These findings suggest that this compound could also participate in similar reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not directly reported, the properties of structurally related compounds provide some insights. The reported crystal structures, bond distances, and spectroscopic data contribute to a deeper understanding of the physical properties such as solubility, melting points, and stability . Chemical properties such as reactivity, tautomerism, and the presence of functional groups can be inferred from the molecular structure and previous reactions . These properties are essential for predicting the behavior of the compound in various environments and for designing further chemical transformations.

Aplicaciones Científicas De Investigación

Improved Synthesis and Applications

An Improved Synthesis of Clopidogrel Sulfate An improved synthesis pathway for Clopidogrel Sulfate demonstrates the industrial potential of similar compounds through an efficient and high-yield process. The synthesis involves the esterification and optical resolution of racemic acids, followed by condensation and cyclization reactions, highlighting the compound's role in the production of pharmaceuticals (Hu Jia-peng, 2012).

Optimized Synthesis for High Yield The optimized synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride through the reaction with methanol solution of thionyl chloride under specific conditions achieves a high yield of 98%, indicating the effectiveness of precise synthesis conditions in enhancing product yield (Wang Guo-hua, 2008).

Structural Characterization and Anticancer Applications

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes Research on amino acetate functionalized Schiff base organotin(IV) complexes demonstrates their potential as anticancer drugs. The structural characterization and in vitro cytotoxicity studies against various human tumor cell lines reveal significant cytotoxic effects, suggesting a possible clinical application for similar compounds in cancer treatment (T. S. Basu Baul et al., 2009).

Propiedades

IUPAC Name |

methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-11(12-4-3-5-13(16)9-12)8-14(19)18(7-6-17)10-15(20)21-2/h3-5,8-9H,7,10H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXODVKQOYWXHZ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CC#N)CC(=O)OC)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)N(CC#N)CC(=O)OC)/C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

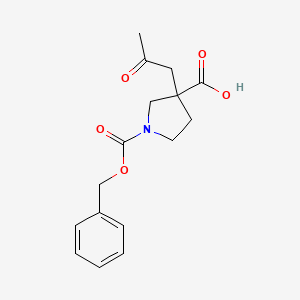

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)

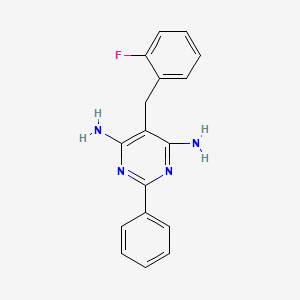

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)

methanone](/img/structure/B2537159.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)

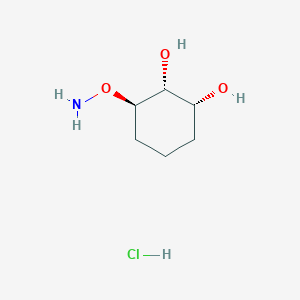

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)